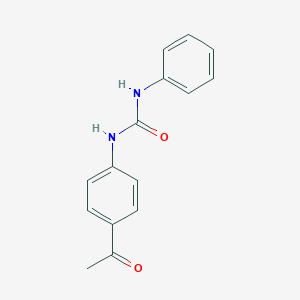
N-(4-acetylphenyl)-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-N'-phenylurea, also known as ACPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACPU is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound is widely used in the field of biochemistry and pharmacology due to its ability to inhibit various enzymes and proteins.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-N'-phenylurea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N-(4-acetylphenyl)-N'-phenylurea has been shown to bind to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter in the brain. This may contribute to the anticonvulsant and cognitive-enhancing effects of N-(4-acetylphenyl)-N'-phenylurea.
Effets Biochimiques Et Physiologiques
N-(4-acetylphenyl)-N'-phenylurea has been shown to have a number of biochemical and physiological effects. In addition to its enzyme-inhibiting properties, N-(4-acetylphenyl)-N'-phenylurea has been shown to reduce blood pressure and inflammation in animal models. N-(4-acetylphenyl)-N'-phenylurea has also been shown to have anticonvulsant effects, potentially through its ability to increase levels of acetylcholine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetylphenyl)-N'-phenylurea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biochemical and physiological effects. However, there are also limitations to its use. N-(4-acetylphenyl)-N'-phenylurea has been shown to have low solubility in water, which may limit its use in some experiments. Additionally, the mechanism of action of N-(4-acetylphenyl)-N'-phenylurea is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-(4-acetylphenyl)-N'-phenylurea. One area of interest is the development of new N-(4-acetylphenyl)-N'-phenylurea derivatives with improved solubility and potency. Additionally, further research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-N'-phenylurea and its effects on various enzymes and proteins. Finally, more studies are needed to investigate the potential therapeutic applications of N-(4-acetylphenyl)-N'-phenylurea in the treatment of various diseases and disorders.
Méthodes De Synthèse
N-(4-acetylphenyl)-N'-phenylurea can be synthesized through a simple reaction between aniline and acetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as chloroform or toluene, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-N'-phenylurea has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit various enzymes and proteins, including acetylcholinesterase, carbonic anhydrase, and xanthine oxidase. N-(4-acetylphenyl)-N'-phenylurea has also been shown to have anticonvulsant, antihypertensive, and anti-inflammatory properties.
Propriétés
Numéro CAS |
13143-03-8 |
|---|---|
Nom du produit |
N-(4-acetylphenyl)-N'-phenylurea |
Formule moléculaire |
C15H14N2O2 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
1-(4-acetylphenyl)-3-phenylurea |
InChI |
InChI=1S/C15H14N2O2/c1-11(18)12-7-9-14(10-8-12)17-15(19)16-13-5-3-2-4-6-13/h2-10H,1H3,(H2,16,17,19) |
Clé InChI |
MUCPYMKCPVNPAP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Synonymes |
N-(4-acetylphenyl)-N'-phenylurea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



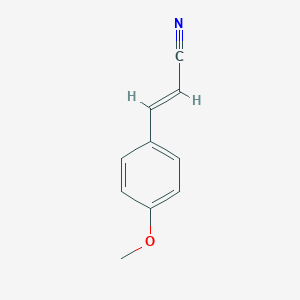

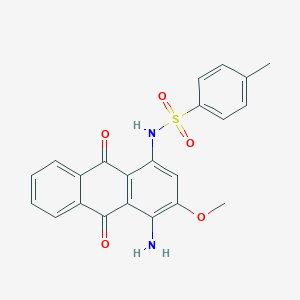
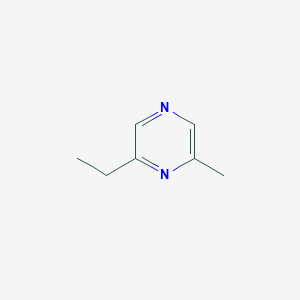

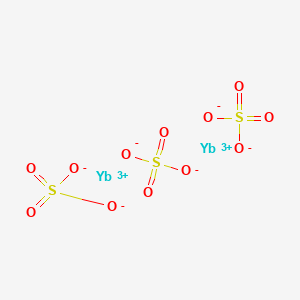
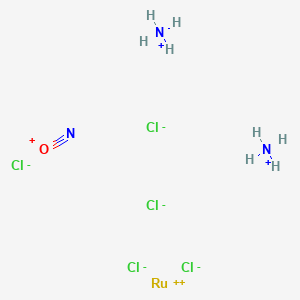
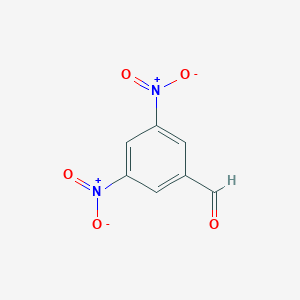
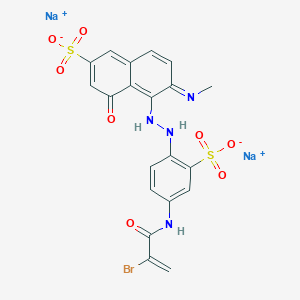
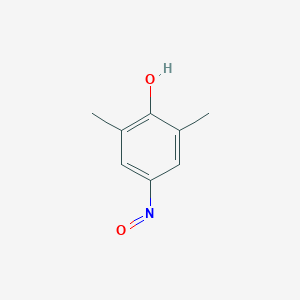
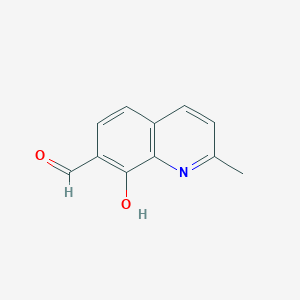
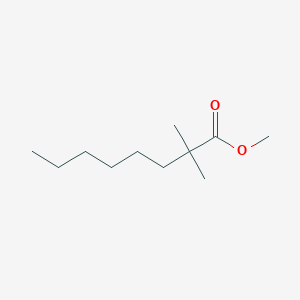
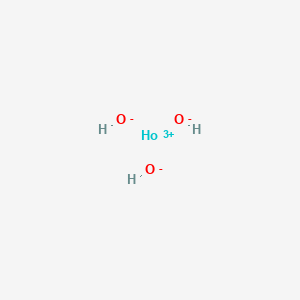
![[4-[(Z)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate](/img/structure/B77480.png)